2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid
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Description
2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid is a useful research compound. Its molecular formula is C4H6O3S2 and its molecular weight is 166.2 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid' involves the reaction of a thiol with a carboxylic acid derivative.
Starting Materials
2-bromoethanol, carbonothioyl chloride, sodium hydroxide, thioglycolic acid
Reaction
2-bromoethanol is reacted with sodium hydroxide to form 2-hydroxyethanol., Carbonothioyl chloride is reacted with thioglycolic acid to form hydroxy(carbonothioyl)methanethioic acid., 2-hydroxyethanol is reacted with hydroxy(carbonothioyl)methanethioic acid to form 2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid.
properties
IUPAC Name |
2-(2-oxo-2-sulfanylethoxy)ethanethioic S-acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3S2/c5-3(8)1-7-2-4(6)9/h1-2H2,(H,5,8)(H,6,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRMLSQMZDFCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)S)OCC(=O)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[hydroxy(carbonothioyl)]methoxy}ethanethioic O-acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.